molecular formula C13H15N3O4 B7786539 ethyl N-[(2Z)-3-oxo-2-(phenylhydrazinylidene)butanoyl]carbamate

ethyl N-[(2Z)-3-oxo-2-(phenylhydrazinylidene)butanoyl]carbamate

Cat. No.: B7786539
M. Wt: 277.28 g/mol
InChI Key: RYABQPQOYUCMKR-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “ethyl N-[(2Z)-3-oxo-2-(phenylhydrazinylidene)butanoyl]carbamate” is known as cycloocten-1-yl acetate. It is an organic compound with the molecular formula C10H16O2. This compound is characterized by its cyclooctene ring structure with an acetate functional group attached to it. Cycloocten-1-yl acetate is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloocten-1-yl acetate can be synthesized through the esterification of cyclooctenol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of cycloocten-1-yl acetate involves the continuous esterification process. This method utilizes a packed bed reactor where cyclooctenol and acetic acid are fed continuously, and the product is collected at the outlet. The reaction conditions are optimized to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cycloocten-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form carboxylic acids.

    Reduction: The cyclooctene ring can be reduced to form cyclooctane derivatives.

    Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Cycloocten-1-yl carboxylic acid.

    Reduction: Cyclooctane derivatives.

    Substitution: Cycloocten-1-yl halides or amines.

Scientific Research Applications

Cycloocten-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active agent.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

Cycloocten-1-yl acetate can be compared with other similar compounds such as cyclooctanol and cyclooctanone:

    Cyclooctanol: Similar structure but lacks the acetate group. It is less reactive in esterification reactions.

    Cyclooctanone: Contains a ketone functional group instead of an acetate group. It undergoes different types of chemical reactions such as nucleophilic addition.

Uniqueness: Cycloocten-1-yl acetate is unique due to its combination of a cyclooctene ring and an acetate functional group, which imparts distinct chemical reactivity and applications.

Comparison with Similar Compounds

  • Cyclooctanol
  • Cyclooctanone
  • Cyclooctene
  • Cyclooctyl acetate

Properties

IUPAC Name

ethyl N-[(2Z)-3-oxo-2-(phenylhydrazinylidene)butanoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3,(H,14,18,19)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYABQPQOYUCMKR-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N\NC1=CC=CC=C1)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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